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Compound of Interest

Compound Name: 2-Amino-5-formylbenzonitrile

Cat. No.: B1283386

An In-depth Technical Guide to 2-Amino-5-
formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, functional
group reactivity, and predicted spectroscopic data of 2-Amino-5-formylbenzonitrile. The
molecule, identified by CAS number 22782-40-7, is a trifunctional aromatic compound of
interest in medicinal chemistry and organic synthesis.[1] This document outlines the distinct
characteristics of its amino, formyl, and nitrile moieties, supported by data from analogous
structures. Detailed experimental protocols for synthesis and characterization, adapted from
established methods for similar compounds, are provided to facilitate further research and
application.

Introduction

2-Amino-5-formylbenzonitrile is a substituted aromatic compound featuring an amino group,
a formyl (aldehyde) group, and a nitrile group attached to a benzene ring. This unique
combination of functional groups makes it a versatile building block for the synthesis of more
complex molecules, particularly heterocyclic compounds with potential pharmacological activity.
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The interplay of the electron-donating amino group and the electron-withdrawing formyl and
nitrile groups dictates its chemical reactivity and spectroscopic properties.

Molecular Structure and Functional Groups

The structure of 2-Amino-5-formylbenzonitrile consists of a benzene ring with three
substituents. The systematic IUPAC name is 2-amino-5-formylbenzonitrile.

// Benzene ring nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3
[label="0,0!", color="#FFFFFF", fontcolor="#FFFFFF"]; // Center for labels C4 [label="C",
pos="1.3,-0.75!"]; C5 [label="C", pos="1.3,0.75!"]; C6 [label="C", pos="0,-1.5!"]; C7 [label="C",
pos="-1.3,0.75!"];

/I Substituent nodes N1 [label="N", pos="0,2.5!"]; H1 [label="H", pos="-0.5,3!"]; H2 [label="H",
pos="0.5,3!"]; C8 [label="C", pos="2.3,1.25!"]; O1 [label="0", pos="2.8,1.75!"]; H3 [label="H",
pos="2.6,0.5!"]; C9 [label="C", pos="-2.3,1.25!"]; N2 [label="N", pos="-3.1,1.65!";

// Benzene ring bonds C1 -- C5 [label=""]; C5 -- C4 [label=""]; C4 -- C6 [label=""]; C6 -- C2
[label=""1; C2 -- C7 [label=""]; C7 -- C1 [label=""T;

I/l Aromatic double bonds C1 -- C7 [style=double]; C2 -- C6 [style=double]; C4 -- C5
[style=double];

/I Substituent bonds C1 -- N1 [label="Amino Group"”, fontcolor="#34A853"]; N1 -- H1; N1 -- H2;
C5 -- C8 [label="Formyl Group", fontcolor="#EA4335"]; C8 -- O1 [style=double]; C8 -- H3; C7 --
C9 [label="Nitrile Group", fontcolor="#4285F4"]; C9 -- N2 [style=triple];

/Il Node styles C1 [shape=circle, style=filled, fillcolor="#202124", fontcolor="#FFFFFF",
width=0.1]; C2 [shape=circle, style=filled, fillcolor="#202124", fontcolor="#FFFFFF", width=0.1];
C4 [shape=circle, style=filled, fillcolor="#202124", fontcolor="#FFFFFF", width=0.1]; C5
[shape=circle, style=filled, fillcolor="#202124", fontcolor="#FFFFFF", width=0.1]; C6
[shape=circle, style=filled, fillcolor="#202124", fontcolor="#FFFFFF", width=0.1]; C7
[shape=circle, style=filled, fillcolor="#202124", fontcolor="#FFFFFF", width=0.1]; N1
[shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=0.1]; H1
[shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=0.1]; H2
[shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=0.1]; C8
[shape=circle, style=filled, fillcolor="#202124", fontcolor="#FFFFFF", width=0.1]; O1
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[shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.1]; H3
[shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=0.1]; C9
[shape=circle, style=filled, fillcolor="#202124", fontcolor="#FFFFFF", width=0.1]; N2
[shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=0.1]; } Figure 1.
Molecular structure of 2-Amino-5-formylbenzonitrile with key functional groups highlighted.

Amino Group (-NH2)

The primary aromatic amine group is a strong activating group and is ortho, para-directing in
electrophilic aromatic substitution reactions.[2][3] Its basicity is reduced compared to aliphatic
amines due to the delocalization of the nitrogen lone pair into the benzene ring.[4] The amino
group can undergo typical reactions such as diazotization, acylation, and alkylation.[3][5][6]

Formyl Group (-CHO)

The formyl, or aldehyde, group is a deactivating, meta-directing group in electrophilic aromatic
substitution.[7] The carbonyl carbon is electrophilic and susceptible to nucleophilic attack.
Aromatic aldehydes can undergo reactions such as oxidation to carboxylic acids, reduction to
alcohols, and condensation reactions like the Wittig, Cannizzaro (if no a-hydrogen is present),
and Perkin reactions.[7][8]

Nitrile Group (-C=N)

The nitrile group is a strongly deactivating, meta-directing group due to its electron-withdrawing
nature.[9] The carbon atom of the nitrile group is electrophilic. Nitriles can be hydrolyzed to
carboxylic acids or amides, or reduced to primary amines.[9][10] The nitrile group also has a
characteristic strong, sharp absorption in infrared spectroscopy.[11]

Predicted Physicochemical and Spectroscopic Data

While experimental data for 2-Amino-5-formylbenzonitrile is limited, the following tables
summarize predicted data based on the known properties of its constituent functional groups
and data from analogous compounds like 4-aminobenzonitrile and other substituted
benzonitriles.[12][13][14][15]

Table 1: Predicted Physicochemical Properties
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Predicted

Property . Reference Analogue
Value/information

Molecular Formula CsHsN20

Molecular Weight 146.15 g/mol
Predicted to be a solid at room ] o

Appearance 2-Aminobenzonitrile[15]
temperature

] ] Likely in the range of 100-160 2-Amino-5-nitrobenzonitrile

Melting Point
°C (m.p. >227 °C)[16]
Sparingly soluble in water;

. soluble in polar organic ] o
Solubility 4-Aminobenzonitrile[12]

solvents like ethanol, DMSO,

and acetone.

Table 2: Predicted Spectroscopic Data

Spectroscopic Technique

Predicted Key Data/Observations

Infrared (IR) Spectroscopy

~3450-3300 cm~t (N-H stretch, two bands for
primary amine) ~2230-2220 cm~* (C=N stretch,
strong and sharp) ~1700-1680 cm~* (C=0
stretch, aldehyde) ~1620-1580 cm~* (Aromatic
C=C stretch)

1H NMR Spectroscopy

~9.8-10.0 ppm (s, 1H, -CHO) ~7.5-8.0 ppm (m,
3H, aromatic protons) ~5.0-6.0 ppm (br s, 2H, -
NH2)

13C NMR Spectroscopy

~190 ppm (C=0, aldehyde) ~150 ppm (C-NH32)
~115-140 ppm (aromatic carbons) ~118 ppm
(C=N)

Mass Spectrometry (MS)

Molecular ion peak (M*) at m/z = 146

Experimental Protocols
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The following are generalized experimental protocols for the synthesis and spectroscopic
analysis of 2-Amino-5-formylbenzonitrile, adapted from established procedures for
structurally related compounds.

Synthesis of 2-Amino-5-formylbenzonitrile

A potential synthetic route involves the nucleophilic aromatic substitution of a fluorine atom in
2-fluoro-5-formylbenzonitrile with an amino group.[1] A more classical approach could involve
the formylation of 2-aminobenzonitrile or the reduction of the nitro group in a corresponding
nitro-precursor.[17] A generalized procedure for the dehydration of an amide, a common final
step in nitrile synthesis, is presented below.[18][19]

Protocol: Dehydration of 2-Amino-5-formylbenzamide to 2-Amino-5-formylbenzonitrile[18]

e Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying
tube, combine 2-amino-5-formylbenzamide (1 equivalent) and a dehydrating agent such as
phosphorus pentoxide (P20s, ~2.5 equivalents).[18]

» Reaction Execution: Heat the mixture under vacuum or with gentle heating. The reaction
progress can be monitored by Thin Layer Chromatography (TLC).

o Work-up: After the reaction is complete, cool the flask. Carefully quench the reaction mixture
by slowly adding it to ice-water.

« |solation and Purification: Neutralize the aqueous solution with a suitable base (e.g., sodium
bicarbonate) until a precipitate forms. Collect the solid product by vacuum filtration and wash
with cold water. The crude product can be purified by recrystallization from a suitable solvent
system (e.g., ethanol/water).

Spectroscopic Analysis

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy|[12]

o Sample Preparation: Dissolve approximately 5-10 mg of purified 2-Amino-5-
formylbenzonitrile in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-de or CDCl3) ina 5
mm NMR tube.
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* 'H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher
spectrometer. Set appropriate parameters to cover the chemical shift range of 0-12 ppm.

e 13C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument using a
proton-decoupled pulse sequence. A larger number of scans will be necessary to achieve a
good signal-to-noise ratio.

Protocol: Infrared (IR) Spectroscopy[12]

o Sample Preparation (ATR): Place a small amount of the dry, solid sample directly onto the
crystal of an Attenuated Total Reflectance (ATR) accessory.

» Data Acquisition: Record the IR spectrum from 4000 cm~? to 400 cm~1. A background
spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Logical Relationships and Workflows

The following diagrams illustrate the relationship between the functional groups and a typical
experimental workflow for characterization.

Functional Group Reactivity

Click to download full resolution via product page
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Purification (Recrystallization) NMR Spectroscopy (*H, 13C) Mass Spectrometry

IR Spectroscopy
Y
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Conclusion

2-Amino-5-formylbenzonitrile is a molecule with significant potential as a synthetic
intermediate due to its three distinct and reactive functional groups. This guide provides a
foundational understanding of its chemical nature, predicted spectroscopic characteristics, and
generalized protocols for its synthesis and analysis. The provided data and methodologies are
intended to serve as a valuable resource for researchers and professionals in drug discovery
and chemical synthesis, enabling further exploration of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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